molecular formula C12H17N B1232729 Nigrifactin CAS No. 23943-03-5

Nigrifactin

Cat. No.: B1232729
CAS No.: 23943-03-5
M. Wt: 175.27 g/mol
InChI Key: DHQABWCNLXWKMG-ILWUCBPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrifactin is a piperideine-containing polyketide alkaloid naturally produced by Streptomyces species, with the molecular formula C12H17N and a molecular weight of 175.27 Da . It is recognized as a key biosynthetic intermediate in the pathway to more complex polyketide alkaloids, such as the Argimycins P, in Streptomyces argillaceus . The biosynthesis of this compound requires a Type I polyketide synthase (PKS) and an aminotransferase, integrating a polyketide chain with a nitrogen atom to form its characteristic ring structure . This compound is an important tool for studying the biosynthesis of piperidine-containing natural products in actinomycetes . Research into this compound and its related pathway provides genetic and enzymatic tools that can be leveraged to generate new analogs through genetic engineering and biocatalysis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23943-03-5

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

6-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C12H17N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h2-6,9H,7-8,10-11H2,1H3/b3-2+,5-4+,9-6+

InChI Key

DHQABWCNLXWKMG-ILWUCBPQSA-N

SMILES

CC=CC=CC=CC1=NCCCC1

Isomeric SMILES

C/C=C/C=C/C=C/C1=NCCCC1

Canonical SMILES

CC=CC=CC=CC1=NCCCC1

Origin of Product

United States

Producing Organisms and Ecological Dimensions

Isolation and Identification of Nigrifactin-Producing Microorganisms

The identification of microorganisms capable of producing this compound has been the result of targeted screening programs for novel alkaloids from microbial sources. These efforts have led to the isolation and characterization of specific bacterial strains responsible for its biosynthesis.

Streptomyces nigrifaciens var. FFD-101 as a Primary Source

The primary and original source of this compound is a bacterial strain designated FFD-101, which was isolated from a soil sample collected in Bangkok, Thailand. scispace.comtandfonline.com Through detailed taxonomical studies, this strain was identified as a variant of Streptomyces nigrifaciens. scispace.comtandfonline.com Consequently, it was named Streptomyces nigrifaciens var. FFD-101. scispace.comtandfonline.com This strain was discovered during a screening effort for alkaloid-producing microorganisms from approximately 1250 strains of actinomycetes. tandfonline.com The production of this compound was observed in both the culture filtrate and the mycelium of this bacterium. scispace.comtandfonline.com

Comparative analysis revealed distinct characteristics of the FFD-101 variant compared to the standard S. nigrifaciens. These differences are summarized in the table below.

CharacteristicStreptomyces nigrifaciens var. FFD-101Streptomyces nigrifaciens
Spiral FormationClearly forms spiralsDoes not form spirals
Starch HydrolysisStrongWeak
Nitrate Reduction (NO₂ formation)NegativePositive

This table summarizes the key taxonomical differences between Streptomyces nigrifaciens var. FFD-101 and Streptomyces nigrifaciens. scispace.com

Role of Streptomyces argillaceus in this compound Production

Further research has identified another Streptomyces species, Streptomyces argillaceus, as a producer of this compound. microbiologyresearch.orgresearchgate.netnih.gov In the context of this species, this compound is also referred to as argimycin P III. microbiologyresearch.orgmicrobiologyresearch.org Genome mining of Streptomyces argillaceus ATCC 12956 revealed a gene cluster (designated as the arp (B169211) cluster) responsible for the biosynthesis of a family of polyketide alkaloids known as argimycins P, which includes this compound. nih.govsecondarymetabolites.org this compound is considered a biosynthetic intermediate in the production of other argimycins. nih.govfrontiersin.org The production of this compound and other argimycins has been confirmed through the analysis of various mutant strains of S. argillaceus. researchgate.netnih.gov

Environmental and Ecological Niche of Producer Strains

Streptomyces, the genus to which both known this compound producers belong, are ubiquitous in terrestrial environments. mdpi.comwikipedia.org They are predominantly found in soil and decaying vegetation, where they play a crucial role as biomass degraders. wikipedia.org Their filamentous growth allows them to colonize and decompose complex organic matter such as lignocellulose and chitin. wikipedia.orgbjid.org.br

The natural habitat of these bacteria is characterized by intense competition with other microorganisms for limited resources. bjid.org.br Streptomyces are found in a variety of ecological niches, from general soil environments to more specific associations with plants, either in the rhizosphere (the soil region around plant roots) or as endophytes (living within plant tissues). mdpi.comfrontiersin.org The production of secondary metabolites is a key strategy for survival and competition in these diverse and competitive environments. bjid.org.br

Physiological Relevance of this compound Production in Microorganisms

The production of secondary metabolites like this compound by Streptomyces is not essential for their primary growth but is thought to confer significant ecological advantages. bjid.org.br These compounds are often produced during specific stages of the bacterial life cycle, such as the formation of aerial hyphae and spores. wikipedia.org

The physiological relevance of this compound and related compounds is primarily associated with microbial competition. bjid.org.br By producing bioactive compounds, Streptomyces can inhibit the growth of competing bacteria and fungi, thereby securing their access to nutrients. wikipedia.org In the case of S. argillaceus, it has been suggested that the argimycins P, including this compound, may play a role in the growth and colony differentiation of the producer strain itself. nih.govfrontiersin.org This indicates that in addition to their role in mediating interactions with other microbes, these compounds may also have functions in the internal developmental processes of the producing organism.

Biosynthesis of Nigrifactin

Elucidation of the Biosynthetic Pathway

The journey to understanding nigrifactin's formation has involved detailed biochemical investigations to identify its fundamental building blocks and the enzymes responsible for their assembly and modification.

Early studies into the biosynthesis of this compound established that it is derived from the linear combination of six acetate (B1210297) units. rsc.orgrsc.org This was determined through isotope-labeling experiments, a common strategy for tracing the metabolic origins of natural products. These acetate units serve as the fundamental building blocks for the construction of the polyketide backbone of this compound.

Probable intermediates in the biosynthetic pathway have also been identified, including 5-oxododecanal, 2-n-heptyl-3,4,5,6-tetrahydropyridine, and 2-n-heptylpiperidine, suggesting a stepwise assembly and cyclization process. rsc.orgrsc.org

The assembly of the polyketide chain of this compound is catalyzed by a Type I modular polyketide synthase (PKS). frontiersin.orgnih.gov These are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of chain elongation. frontiersin.org The PKS involved in this compound biosynthesis, specifically the ArpP PKS, utilizes the acetate-derived extender units to build the polyketide backbone. frontiersin.orgnih.gov

The PKS machinery contains various domains, including a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which work in concert to elongate the growing polyketide chain. frontiersin.org The process is proposed to involve the reductive release of the fully assembled polyketide chain from the PKS as an aldehyde, a crucial step preceding the subsequent tailoring reactions. nih.govrsc.org

Following the synthesis of the polyketide chain by the PKS, a key modification is the introduction of a nitrogen atom, which is essential for the formation of the characteristic piperidine (B6355638) ring of this compound. This step is catalyzed by an aminotransferase. frontiersin.orgnih.gov Specifically, the enzyme ArpN, a class III aminotransferase, is responsible for this transformation. frontiersin.org

ArpN is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the transfer of an amino group from an amino donor to the aldehyde group of the released polyketide chain. frontiersin.orggpnotebook.com This transamination reaction is a critical step that converts the polyketide aldehyde into an amino-polyketide intermediate. nih.gov This intermediate is then believed to undergo spontaneous cyclization, dehydration, and reduction to form the stable piperidine ring of this compound. frontiersin.orgnih.gov

Genetic Basis of Biosynthesis

The enzymatic machinery required for this compound biosynthesis is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The study of this gene cluster has been pivotal in understanding the genetic blueprint for this compound production.

The biosynthesis of this compound is directed by the arp (B169211) gene cluster, which was identified through genome mining of Streptomyces argillaceus. nih.gov This cluster is also responsible for the production of a larger family of related alkaloids called argimycins P, for which this compound serves as a key intermediate. frontiersin.orgnih.gov

The arp gene cluster is a type I polyketide gene cluster and contains genes encoding the necessary enzymes for the entire biosynthetic pathway. nih.gov This includes the genes for the three PKSs (arpPI, arpPII, arpPIII), the aminotransferase (arpN), as well as other enzymes involved in later steps of argimycin P biosynthesis, such as dehydrogenases and cyclases. frontiersin.orgnih.gov The cluster also contains regulatory genes, such as arpRI (a SARP-like activator) and arpRII (a TetR-like repressor), which control the expression of the biosynthetic genes. nih.govnih.gov

Table 1: Key Genes in the arp Cluster for this compound Biosynthesis

GeneEncoded Protein/EnzymeProposed Function in this compound BiosynthesisReference
arpPPolyketide Synthase (PKS)Catalyzes the elongation of the polyketide chain from six acetate units. frontiersin.orgnih.gov
arpNAminotransferaseCatalyzes the amination of the polyketide aldehyde intermediate. frontiersin.orgnih.govfrontiersin.org

Gene inactivation and mutagenesis studies have been instrumental in confirming the function of the genes within the arp cluster and in dissecting the biosynthetic pathway of this compound and the subsequent argimycins P. By systematically deleting or inactivating specific genes, researchers can observe the effect on metabolite production and identify the intermediates that accumulate.

For instance, the inactivation of the PKS gene arpPIII completely abolished the production of argimycins P, confirming its essential role in the biosynthesis of the polyketide backbone. nih.gov More specifically, experiments have shown that the expression of only the arpP PKS genes and the arpN aminotransferase gene is sufficient for the production of this compound. frontiersin.orgnih.gov This finding strongly indicates that these are the minimal set of enzymes required for its synthesis from the primary metabolites.

Furthermore, feeding this compound to mutant strains where other genes in the arp cluster have been inactivated has helped to elucidate the downstream modifications that occur after this compound formation in the broader argimycin P pathway. frontiersin.org For example, feeding this compound to a mutant strain lacking a functional imine reductase (ArpDHII) did not result in the production of certain argimycin P derivatives, confirming the role of this enzyme in a step subsequent to this compound formation. nih.gov

These genetic studies, combined with the chemical characterization of the resulting metabolites, have provided a detailed picture of the step-by-step construction of this compound.

Analysis of Regulatory Genes Governing this compound Biosynthesis

The biosynthesis of this compound is intricately linked to the production of a broader class of polyketide alkaloids known as argimycins P, all governed by the arp gene cluster found in Streptomyces argillaceus. nih.govnih.gov Within this cluster, two key regulatory genes, arpRI and arpRII, are located at the boundaries and exert primary control over the pathway. nih.gov

arpRI : This gene encodes a transcriptional activator protein belonging to the Streptomyces antibiotic regulatory protein (SARP) family. nih.govnih.gov SARP-like regulators are known activators of antibiotic biosynthesis. researchgate.net The ArpRI protein contains a bacterial transcriptional activation domain (BTAD) and an ATP-binding domain. nih.gov Experimental inactivation of arpRI results in the complete cessation of argimycin P production, highlighting its essential role as a positive regulator. nih.govnih.gov Conversely, overexpression of arpRI has been shown to significantly increase the production of argimycin P. researchgate.net

arpRII : Positioned at the other end of the cluster, arpRII encodes a transcriptional repressor of the TetR-like family. nih.govnih.gov In its natural state, it negatively controls the expression of the biosynthetic genes. Inactivation of arpRII leads to an increased production of argimycins P, confirming its role as a repressor. frontiersin.org Quantitative RT-PCR analysis has revealed a complex interplay between the two regulators; ArpRII appears to positively control its own expression while negatively controlling the expression of the activator gene, arpRI. nih.govfrontiersin.org

The coordinated action of this activator-repressor system fine-tunes the metabolic flux through the pathway, thereby controlling the synthesis of this compound and related argimycin compounds.

GeneProtein FamilyFunctionEffect of Inactivation
arpRISARP-likeTranscriptional ActivatorBlocks argimycin P and this compound production. nih.gov
arpRIITetR-likeTranscriptional RepressorIncreases argimycin P and this compound production. frontiersin.org

Enzymatic Mechanisms in this compound Formation

The formation of this compound is a multi-step process involving both enzymatic catalysis and spontaneous chemical reactions. Its biosynthesis requires the initial action of a type I polyketide synthase (PKS) and an aminotransferase. nih.govfrontiersin.org

Imine Reduction Catalyzed by Specific Reductases (e.g., ArpDHII)

A key enzymatic step in the broader argimycin P pathway involves the reduction of an imine group, a reaction catalyzed by the dehydrogenase ArpDHII. frontiersin.org this compound itself contains a cyclic imine (piperideine ring) that is a substrate for this enzyme. researchgate.netfrontiersin.org The gene arpDHII codes for a protein similar to 6-phosphogluconate dehydrogenases and functions as an imine reductase (IRED). frontiersin.org

Experimental evidence strongly supports the role of ArpDHII in this reduction. Mutant strains of S. argillaceus with an inactivated arpDHII gene accumulate small amounts of this compound, suggesting that the reduction of the imine is a subsequent step. frontiersin.org More definitively, when this compound is supplied to a mutant strain incapable of producing argimycins but still possessing a functional arpDHII gene, it is converted to argimycin PVII. nih.govfrontiersin.org This bioconversion confirms that ArpDHII catalyzes the reduction of the imine bond in the piperideine ring of this compound. nih.govcore.ac.uk When the same experiment was performed in a mutant lacking arpDHII, no conversion to argimycin PVII was observed, directly demonstrating that ArpDHII is the specific reductase responsible for this transformation. frontiersin.orgcore.ac.uk This reduction is considered an early step in the maturation of argimycin P scaffolds. core.ac.uk

Spontaneous Cyclization Events in Pathway Intermediates

The biosynthesis of the core this compound structure does not appear to be entirely enzyme-dependent. The initial steps require only the type I PKS, ArpP, and the aminotransferase, ArpN. nih.govfrontiersin.org The PKS synthesizes a linear polyketide chain. nih.gov This chain is then released and its terminal aldehyde group is aminated by the aminotransferase ArpN. nih.govfrontiersin.org

Following this enzymatic transamination, the resulting linear amino-polyketone intermediate undergoes a spontaneous (non-enzymatic) intramolecular cyclization. nih.govfrontiersin.org This reaction forms the characteristic six-membered piperideine ring. Subsequent spontaneous dehydration and reduction of this cyclized intermediate yield the final this compound molecule. nih.govfrontiersin.org This indicates that the formation of the heterocyclic ring, a crucial feature of this compound, occurs without the need for a dedicated cyclase enzyme. nih.gov

Enzyme/ProcessEnzyme ClassRole in this compound Biosynthesis
ArpPType I Polyketide Synthase (PKS)Synthesizes the initial linear polyketide chain. nih.gov
ArpNAminotransferaseCatalyzes transamination of the polyketide chain's terminal aldehyde group. frontiersin.org
Spontaneous CyclizationNon-enzymaticForms the piperideine ring from the linear aminated intermediate. nih.govfrontiersin.org
ArpDHIIImine Reductase (IRED)Reduces the imine bond in the this compound ring to form argimycin PVII (a downstream product). frontiersin.orgcore.ac.uk

Relationship to Argimycin P Biosynthesis

This compound is not an isolated product but rather an integral part of the argimycin P biosynthetic pathway in S. argillaceus. nih.govfrontiersin.org It is considered a putative intermediate or an early shunt product in the pathway that leads to a diverse family of related alkaloids. frontiersin.orgfrontiersin.org

The formation of this compound represents an early branch point. Its synthesis requires only the PKS (ArpP) and the aminotransferase (ArpN). nih.gov The other structural genes in the arp cluster, including arpDHI, arpDHII, arpHI, and arpHII, are responsible for the subsequent modifications that convert the basic piperideine scaffold into the more complex argimycins, some of which feature an additional fused five-membered ring. nih.govfrontiersin.org

The role of this compound as a precursor is demonstrated by bioconversion experiments. As mentioned, the enzyme ArpDHII reduces the imine in this compound to produce argimycin PVII, which contains a saturated piperidine ring. nih.govfrontiersin.org However, this conversion does not lead to the formation of argimycins with the fused five-membered ring, suggesting that this compound and argimycin PVII are intermediates for one branch of the pathway but not for the formation of the two-ring compounds. nih.govfrontiersin.org Therefore, this compound stands as a key, early-stage molecule from which the biosynthesis of more complex argimycin P variants diverges.

Biological Activities and Mechanistic Studies Non Clinical Focus

Investigation of Bioactivity Spectrum

The range of Nigrifactin's biological effects has been explored through targeted screening and bioassays. Initial discovery identified it as a pharmacologically active alkaloid, leading to further studies on its specific properties. tandfonline.com

This compound was first identified during a screening of microbial metabolites for alkaloid compounds. tandfonline.com It was found to be produced by the strain Streptomyces nigrifaciens var. FFD-101. tandfonline.com Early pharmacological testing revealed that this compound possesses strong inhibitory activity against histamine (B1213489). tandfonline.com In addition to its antihistaminic effects, the compound was also observed to cause a transient decrease in blood pressure in rabbit models, indicating potential antihypertensive activity. nih.govtandfonline.com

The compound is also known as Argimycin P III, a member of the argimycin P group of alkaloids discovered in Stretpomyces argillaceus. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net While its antihistaminic and antihypertensive effects are reported, detailed studies elucidating the specific interactions with histamine receptors (e.g., H1, H2) or the precise mechanisms for its blood-pressure-lowering effects are not extensively detailed in the current body of scientific literature.

BioactivityObservationModel SystemReference
AntihistaminicStrong inhibitory activity against histamineIsolated guinea pig intestine (Magnus method) tandfonline.com
AntihypertensiveCaused a transient fall in blood pressureRabbit tandfonline.com

The potential for this compound to act as an antibiotic has been assessed against model microorganisms. In a study investigating the antibiotic activity of novel hybrid argimycin P alkaloids, this compound (referred to as ARP (B169211) PIII) was used as a control compound and tested against Micrococcus luteus. nih.gov The results indicated that at a concentration of 100 μg, this compound did not exhibit antibiotic activity against this microorganism. nih.gov

Interestingly, the same study showed that a novel hybrid alkaloid, ARP DM104, synthesized by combining biosynthetic pathways, did show clear antibiotic activity against M. luteus at the same concentration, highlighting that structural modifications to the this compound backbone can impart antimicrobial properties. nih.gov

CompoundTest OrganismConcentrationObserved ActivityReference
This compound (ARP PIII)Micrococcus luteus100 μgNo antibiotic activity observed nih.gov
ARP DM104 (Hybrid Alkaloid)Micrococcus luteus100 μgClear antibiotic activity observed nih.gov

Based on a review of the available scientific literature, specific studies dedicated to the assessment of this compound's cytotoxic effects on non-human cell lines have not been reported. Therefore, data regarding its potential toxicity to these cells and the associated mechanistic insights are not available.

Cellular and Molecular Mechanisms of Action

Understanding how this compound exerts its biological effects requires identifying its cellular targets and the pathways it modulates.

While this compound is known to have antihistaminic and antihypertensive activities, the specific cellular targets responsible for these effects have not been fully characterized. nih.govtandfonline.com Its biosynthesis pathway has been identified as part of the arp gene cluster in Streptomyces argillaceus. nih.gov This pathway involves a Type I polyketide synthase (PKS) and a ω-transaminase to form the core structure. nih.govnih.gov However, the downstream cellular proteins and signaling pathways that this compound interacts with in target organisms to produce its pharmacological effects remain an area for further investigation.

As established in section 4.1.2, this compound did not inhibit the growth of the model bacterium Micrococcus luteus at the tested concentration. nih.gov This suggests it may not function as a broad-spectrum antibiotic.

However, within its producing organism, Streptomyces argillaceus, this compound serves a different role. It is considered a putative intermediate in the biosynthesis of more complex alkaloids known as argimycins P. nih.gov This family of compounds has been observed to play a role in the growth and colony development of the producer strain itself, suggesting that this compound is a key building block in a metabolic pathway important for the microorganism's own developmental processes. nih.gov

Enzymatic and Catalytic Roles in Biochemical Transformations

This compound plays a significant role as a metabolic intermediate in the biosynthesis of more complex polyketide alkaloids, particularly the argimycin P family in Streptomyces argillaceus. frontiersin.orgnih.gov Its formation and subsequent conversion are governed by a series of specific enzymatic reactions, highlighting its catalytic importance in microbial biochemical pathways.

The biosynthesis of this compound is initiated by a type I modular polyketide synthase (PKS). frontiersin.orgfrontiersin.org Specifically, the process involves the ArpP PKS and the aminotransferase ArpN. frontiersin.orgnih.govfrontiersin.org The polyketide chain, once assembled, is reductively released by a thioester reductase domain within the PKS subunit ArpPIII, which results in a putative aldehyde. frontiersin.orgnih.govfrontiersin.org This aldehyde then undergoes transamination, a reaction catalyzed by the aminotransferase ArpN. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org Following this, a non-enzymatic cyclization is believed to occur, leading to a piperideine ring intermediate. frontiersin.orgnih.gov Subsequent spontaneous dehydration and reduction of this intermediate yield this compound. frontiersin.orgnih.gov

Research has demonstrated that this compound itself is a substrate for further enzymatic modification. The imine group within the this compound structure can be reduced to an amino group, a transformation that yields argimycin PVII. frontiersin.org This reduction is catalyzed by an imine reductase, which has been identified as ArpDHII. nih.govfrontiersin.orgmanchester.ac.ukresearchgate.net Feeding experiments with S. argillaceus mutant strains confirmed the function of ArpDHII in this specific reductive step. nih.govfrontiersin.org While this conversion can also be achieved chemically using sodium borohydride (B1222165) (NaBH4), the enzymatic catalysis by ArpDHII underscores the specific and evolved biochemical machinery present in the organism. frontiersin.orgresearchgate.net

Interestingly, studies suggest that the pathway involving this compound and its reduction to argimycin PVII may represent a side branch of the main argimycin P biosynthetic pathway. frontiersin.orgresearchgate.net The primary pathway leading to the more complex, two-ring argimycins P likely utilizes a different intermediate. frontiersin.org This positions this compound as a key branching point metabolite, whose fate is determined by the action of specific enzymes like ArpDHII.

The table below summarizes the key enzymes involved in the biochemical transformations related to this compound.

Enzyme/DomainClassProposed Function in Relation to this compoundReference
ArpP Polyketide Synthase (PKS)Synthesizes the initial polyketide backbone for this compound formation. frontiersin.orgfrontiersin.org
ArpPIII (TR domain) Thioester ReductaseCatalyzes the reductive release of the polyketide chain to an aldehyde precursor of this compound. frontiersin.orgnih.govfrontiersin.org
ArpN AminotransferaseCatalyzes the amination of the aldehyde precursor of this compound. frontiersin.orgfrontiersin.orgfrontiersin.org
ArpDHII Imine Reductase (IRED)Reduces the cyclic imine of this compound to form argimycin PVII. nih.govfrontiersin.orgmanchester.ac.ukresearchgate.net

The following table details the specific biochemical transformations involving this compound.

Starting CompoundTransformationResulting CompoundCatalystReference
Polyketide PrecursorBiosynthesis (including amination, cyclization, dehydration, reduction)This compoundArpP PKS, ArpN Aminotransferase, ArpPIII TR domain (and spontaneous steps) frontiersin.orgnih.govfrontiersin.orgfrontiersin.org
This compoundReduction of imine groupArgimycin PVIIArpDHII (Imine Reductase) nih.govfrontiersin.orgmanchester.ac.uk
This compoundChemical reduction of imine groupArgimycin PVIISodium borohydride (NaBH4) frontiersin.orgresearchgate.net

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Nigrifactin

A complete total synthesis of this compound has yet to be extensively documented, indicating the intricate nature of its molecular architecture. However, by examining the synthesis of related quinolizidine (B1214090) and piperidine (B6355638) alkaloids, potential synthetic routes can be postulated.

The synthesis of the this compound core, a substituted quinolizidinone framework, would likely involve the construction of the bicyclic ring system as a key step. Common strategies for the synthesis of such scaffolds include intramolecular cyclization reactions. For instance, a plausible approach could involve the synthesis of a linear precursor containing both the piperidine ring and the heptyl side chain, followed by an intramolecular cyclization to form the second ring of the quinolizidinone system.

Key challenges in the synthesis of this compound would include:

Construction of the Quinolizidinone Core: The fusion of the two six-membered rings in a stereocontrolled manner presents a significant hurdle.

Installation of the Heptyl Side Chain: Introducing the long alkyl chain at the correct position on the piperidine ring with the desired stereochemistry requires careful planning.

Control of Stereocenters: this compound possesses multiple stereocenters, and their precise control throughout the synthetic sequence is paramount.

To overcome these challenges, synthetic chemists might employ a variety of modern synthetic methodologies, such as:

Ring-closing metathesis (RCM): This powerful reaction could be utilized to form one of the six-membered rings.

Asymmetric catalysis: The use of chiral catalysts could enable the enantioselective synthesis of key intermediates, thereby controlling the absolute stereochemistry of the final product.

Multi-component reactions: These reactions could allow for the rapid assembly of complex molecular scaffolds from simple starting materials.

Table 1: Potential Synthetic Methodologies for this compound Synthesis

MethodologyApplication in this compound SynthesisPotential Advantages
Intramolecular Mannich ReactionFormation of the quinolizidinone coreHigh efficiency in forming C-C bonds and creating cyclic structures.
Aza-Diels-Alder ReactionConstruction of the piperidine ring systemCan establish multiple stereocenters in a single step with high stereocontrol.
Asymmetric HydrogenationStereoselective reduction of a precursorCan set the stereochemistry of the heptyl-substituted piperidine ring.
Cross-Coupling ReactionsAttachment of the heptyl side chainVersatile for forming C-C bonds with a wide range of functional group tolerance.

The biological activity of a chiral molecule like this compound is often dependent on its specific stereoisomer. Therefore, achieving a high degree of stereochemical control is a critical aspect of its total synthesis. This can be accomplished through several strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For instance, a chiral amino acid could serve as the starting point for the synthesis of the piperidine ring.

Asymmetric Induction: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a particular reaction. Once the desired stereocenter is set, the auxiliary can be removed.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as enzymes or metal-ligand complexes, can facilitate enantioselective transformations, leading to the formation of a single enantiomer of a key intermediate.

The relative and absolute stereochemistry of the final product would need to be rigorously confirmed using various analytical techniques, including NMR spectroscopy and X-ray crystallography.

Design and Synthesis of this compound Analogues and Derivatives

The development of this compound analogs offers a promising avenue for enhancing its biological properties and for understanding its structure-activity relationship (SAR).

By systematically modifying the structure of this compound, it may be possible to improve its potency, selectivity, and pharmacokinetic properties. Key areas for structural modification include:

The Heptyl Side Chain: The length and branching of the alkyl chain could be altered to probe its interaction with biological targets. Introducing functional groups, such as hydroxyl or amino groups, could also lead to new interactions and improved activity.

The Quinolizidinone Core: The ring system could be modified by introducing substituents, altering the ring size, or replacing one of the rings with a different heterocyclic system.

The Stereochemistry: Synthesizing and testing different stereoisomers of this compound could reveal the optimal stereochemical configuration for a particular biological activity.

Combinatorial biosynthesis has been explored to generate novel hybrid argimycin P alkaloids, some of which share the same backbone as this compound nih.gov. This approach, which combines genes from different biosynthetic pathways, has led to the creation of analogs with unprecedented scaffolds and, in some cases, improved antibiotic activity nih.gov. For example, one such novel compound, ARP (B169211) DM104, which possesses a pyranopyridine scaffold, demonstrated enhanced activity against M. luteus compared to this compound itself nih.gov.

Beyond simple modifications of the this compound structure, the design and synthesis of entirely new molecular scaffolds that mimic its core structure could lead to the discovery of novel bioactive compounds. The quinolizidine scaffold is a common motif in a variety of biologically active alkaloids, and its synthesis has been the subject of considerable research nih.govresearchgate.net.

By employing modern synthetic techniques, chemists can create libraries of compounds based on the quinolizidine core with diverse substituents and stereochemistries. These libraries can then be screened for a range of biological activities, potentially leading to the identification of new therapeutic agents.

Table 2: Examples of Quinolizidine Alkaloids and Their Biological Activities

AlkaloidCore StructureBiological Activity
Lupin Alkaloids (e.g., Lupanine)QuinolizidineVarious, including anti-inflammatory and insecticidal
CytisineQuinolizidineNicotinic acetylcholine receptor agonist
EmetineContains a quinolizidine moietyEmetic and antiprotozoal

The exploration of novel quinolizidine scaffolds, inspired by the structure of this compound, holds significant potential for the discovery of new compounds with a wide range of therapeutic applications.

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Biological Activities

Nigrifactin, also known as argimycin PIII, is a polyketide alkaloid characterized by a piperideine ring linked to a polyene side chain. mdpi.comresearchgate.netresearchgate.net Its biological activity, along with that of its naturally occurring and biosynthetically engineered analogs, has been evaluated, revealing key structural features that influence their effects.

Initial screenings have shown that this compound and some of its close analogs, such as argimycins PI, PII, and PVI, exhibit weak antibiotic activity against the Gram-positive bacterium Micrococcus luteus. researchgate.netfrontiersin.org However, they have not demonstrated significant cytotoxic activity against a panel of 59 tumor cell lines at a concentration of 10 μM. mdpi.comresearchgate.net One of the most significant structural modifications with a clear impact on biological activity is the reduction of the imine group in the piperideine ring of this compound to an amine, resulting in the formation of argimycin PVII. nih.gov This transformation has been achieved both enzymatically, using the imine reductase ArpDHII, and through chemical reduction with sodium borohydride (B1222165). nih.govnih.gov

Furthermore, combinatorial biosynthesis approaches have led to the creation of hybrid argimycins with novel scaffolds and, in some cases, enhanced biological activity. For instance, the hybrid compound argimycin DM104 has shown improved antibiotic activity compared to the parent compounds. nih.govresearchgate.netnih.gov The structural diversity within the argimycin family, which includes variations in the heterocyclic core (piperidine vs. pyridine), the presence of fused rings, and modifications to the polyene side chain, provides a rich platform for SAR studies. mdpi.comresearchgate.netresearchgate.net Some reports have also noted antihistaminic activity for this compound, although this has not been the focus of recent detailed SAR studies. nih.govencyclopedia.pubnih.gov

The following interactive table summarizes the structural motifs of this compound and several of its key analogs, along with their reported biological activities.

Compound NameCore StructureKey Structural ModificationsReported Biological ActivityCitations
This compound (Argimycin PIII) Piperideine ring with polyene side chainImine group in the piperideine ringWeak antibiotic activity against Micrococcus luteus; Antihistaminic activity researchgate.netfrontiersin.orgnih.govencyclopedia.pubnih.gov
Argimycin PVII Piperidine (B6355638) ring with polyene side chainAmine group in the piperidine ring (reduced form of this compound)Not explicitly stated in the provided context, but its formation from this compound is a key SAR finding. nih.govnih.gov
Argimycin PI & PII Pyridine ring with polyene side chainN-acetylcysteine moietyWeak antibiotic activity against Micrococcus luteus researchgate.netfrontiersin.org
Argimycin PVI Piperidine ring fused to a five-membered ring with a shorter polyene side chainFused ring systemWeak antibiotic activity against Micrococcus luteus researchgate.netfrontiersin.org
Argimycin DM104 Hybrid quinolizidine (B1214090) scaffoldNovel scaffold generated through combinatorial biosynthesisImproved antibiotic activity nih.govresearchgate.netnih.gov
Argimycins (general) Piperidine or Pyridine basedVarious modificationsNo cytotoxic activity observed against a panel of 59 tumor cell lines. mdpi.comresearchgate.net

Computational Approaches in SAR Analysis

While extensive computational SAR studies specifically focused on this compound and its direct analogs are not widely reported in the available literature, the broader class of piperidine alkaloids has been the subject of such investigations. mdpi.com These computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, hold significant potential for elucidating the SAR of this compound derivatives.

QSAR studies on other piperidine-containing compounds have successfully correlated physicochemical properties and structural descriptors with biological activities, such as insecticidal and anticancer effects. nih.govresearchgate.net For this compound, a QSAR model could potentially be developed by correlating the structural variations within the argimycin family with their corresponding antibiotic activities. This would involve calculating a range of molecular descriptors for each analog, such as steric, electronic, and hydrophobic parameters, and using statistical methods to build a predictive model. Such a model could guide the design of new analogs with potentially greater potency.

Molecular docking is another powerful computational tool that could be applied to understand the interactions of this compound and its analogs with their biological targets. nih.govrsc.orgnih.gov Although the specific molecular targets of this compound's antibiotic activity are not yet fully elucidated, a hypothetical docking study could involve modeling the interaction of the different argimycin analogs with potential bacterial enzyme targets. This could reveal, for example, how the presence of the imine group in this compound versus the amine group in argimycin PVII affects the binding affinity and orientation within the active site of a target protein. Such in silico experiments can provide valuable insights into the mechanistic basis of the observed SAR and prioritize the synthesis of novel derivatives with improved target interactions.

Mechanistic Implications of Structural Variations on Target Interactions

The observed differences in the biological activities of this compound and its analogs are a direct consequence of how their structural variations affect their interactions with molecular targets. The most clearly defined structural modification with mechanistic implications is the reduction of the imine in this compound's piperideine ring to an amine, yielding argimycin PVII. nih.gov

The presence of the imine group makes this compound a potentially more reactive molecule compared to its reduced counterpart. An imine (a C=N double bond) can act as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity could be crucial for its mechanism of action, possibly involving covalent bond formation with a nucleophilic residue in the active site of a target enzyme. The reduction of the imine to an amine removes this electrophilic site and introduces a more basic and flexible nitrogen atom. This fundamental change in electronic properties and reactivity likely alters the molecule's ability to bind to its target, which could explain differences in biological activity.

While the precise molecular targets of this compound and the argimycins remain to be definitively identified, the existing SAR data strongly suggest that modifications to the heterocyclic core and the polyene side chain are key determinants of their biological activity, likely through the modulation of their interactions at a molecular level.

Production Optimization and Biotechnological Approaches

Fermentation Process Optimization

The optimization of the fermentation process is a critical step in increasing the production titers of microbial secondary metabolites like Nigrifactin. isomerase.com This involves meticulously refining the culture environment to support robust microbial growth and maximize the biosynthetic output of the target compound. cmdclabs.com Key parameters include the composition of the culture medium and the physical conditions within the bioreactor. isomerase.comcmdclabs.com

The composition of the culture medium directly influences the growth of the producing microorganism and the availability of precursors for secondary metabolite synthesis. For Streptomyces, nitrogen is a crucial nutrient for building proteins, nucleic acids, and other essential molecules, thereby promoting high cell density and metabolic activity. procelys.com The choice of carbon and nitrogen sources, along with essential minerals and trace elements, is fundamental to directing metabolic pathways towards the desired product.

Research into the production of the argimycin P family, which includes this compound, by Streptomyces argillaceus has utilized various production media. frontiersin.org For instance, media designated as SM10 and SM17 have been employed for argimycin P production by S. argillaceus and a related Streptomyces strain, respectively. frontiersin.org Optimization involves systematically adjusting the concentrations of these components to enhance yield. researchgate.netresearchgate.net This process can be guided by Design of Experiment (DOE) methodologies to efficiently identify the optimal balance of nutrients. isomerase.com

Below is a table representing typical components found in fermentation media for Streptomyces, illustrating the types of nutrients that are optimized for secondary metabolite production.

Component CategoryExample IngredientPurpose in Fermentation
Carbon Source GlucosePrimary energy and carbon source for growth and biosynthesis. tandfonline.com
Nitrogen Source Peptone, Yeast ExtractProvides amino acids, peptides, vitamins, and nitrogen for cellular growth and enzyme production. procelys.comtandfonline.commdpi.com
Phosphate (B84403) Source K₂HPO₄Essential for nucleic acid and ATP synthesis; acts as a pH buffer. mdpi.comwipo.int
Minerals MgSO₄·7H₂O, NaClCo-factors for enzymes and maintenance of osmotic balance. mdpi.comnih.gov
Trace Elements FeSO₄·7H₂O, ZnSO₄, MnSO₄Essential co-factors for enzymes involved in primary and secondary metabolism. mdpi.comnih.gov

This table is illustrative of common components in Streptomyces fermentation media and is not specific to a single formulation for this compound production.

Beyond media composition, the physical environment within a bioreactor plays a pivotal role in fermentation success. isomerase.com Key parameters that are controlled and optimized include temperature, pH, dissolved oxygen levels, and agitation speed. Denitrifying bioreactors, for example, rely on maintaining anoxic conditions to facilitate specific metabolic processes. illinois.edu While not directly for denitrification, the principle of controlling gaseous environments is crucial for all fermentations.

Strain Engineering for Improved Production

With the advent of genome sequencing and genetic engineering tools, modifying the producing organism itself has become a powerful strategy for enhancing the production of valuable compounds. isomerase.comnih.gov For this compound, this involves the targeted genetic manipulation of its biosynthetic machinery and regulatory networks. mdpi.com

This compound is synthesized by a Type I Polyketide Synthase (PKS) pathway encoded by a specific biosynthetic gene cluster (BGC). frontiersin.org In S. argillaceus, this cluster is designated as the 'arp' cluster. frontiersin.org Genetic manipulation of this BGC is a primary strategy to boost production. jmicrobiol.or.kr

Key approaches include:

Inactivation of Repressors: The 'arp' cluster contains a negative regulatory gene, arpRII, which encodes a TetR-like transcriptional repressor. Inactivation (knockout) of this gene has been shown to result in the accumulation of this compound and other argimycins, confirming its role as a production brake. frontiersin.orgfrontiersin.org

Overexpression of Activators: Conversely, the cluster also contains a positive regulatory gene, arpRI, belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family. Overexpression of such activators can significantly enhance the transcription of the entire BGC, leading to increased product yields. researchgate.netfrontiersin.org

Modification of Biosynthetic Genes: The functions of individual genes within the 'arp' cluster have been investigated through targeted gene knockouts. For example, the inactivation of the PKS gene arpPIII abolishes the production of all argimycins, including this compound. frontiersin.org Characterizing the role of each gene, such as the imine reductase ArpDHII which is involved in a later biosynthetic step, allows for rational engineering of the pathway to potentially create novel analogues or remove bottlenecks. frontiersin.org

A summary of key characterized genes in the this compound ('arp') biosynthetic cluster is presented below.

Gene NameProposed FunctionImpact of Manipulation
arpRI SARP-family positive regulatorOverexpression can increase production. researchgate.netfrontiersin.org
arpRII TetR-family negative regulatorInactivation leads to accumulation of argimycins. frontiersin.orgfrontiersin.org
arpPIII Type I Polyketide Synthase (PKS)Inactivation abolishes production. frontiersin.org
arpDHII Imine reductaseCatalyzes a post-piperideine ring formation step. frontiersin.org

Heterologous expression involves transferring the entire BGC for a natural product into a well-characterized and genetically tractable host organism. mdpi.comcobiotech.eu This strategy is particularly useful when the native producer is slow-growing, difficult to cultivate, or has complex regulatory networks that hinder production. mdpi.com

For this compound, this would involve cloning the 'arp' gene cluster from S. argillaceus and introducing it into an optimized host strain, often referred to as a "super-host". mdpi.com Suitable hosts include engineered strains of Streptomyces coelicolor, Streptomyces lividans, or Streptomyces albus, which have been modified to remove competing native BGCs, thereby conserving energy and precursor pools for the production of the target compound. mdpi.com Research has confirmed that expressing a subset of the 'arp' cluster (arpRI to arpT) is sufficient for the synthesis of this compound, demonstrating the feasibility of this approach. frontiersin.org

Genomic analysis of microorganisms has revealed that they possess far more BGCs than the number of compounds they produce under standard laboratory conditions. walshmedicalmedia.com These "silent" or "cryptic" BGCs represent a vast, untapped reservoir of novel chemistry. mdpi.comwalshmedicalmedia.com The 'arp' cluster encoding this compound was itself identified through genome mining of S. argillaceus and was found to be silent or poorly expressed under some culture conditions. frontiersin.orgfrontiersin.org

Strategies to awaken these silent clusters include:

Genome Mining: Using bioinformatic tools like antiSMASH to analyze microbial genomes and identify promising, uncharacterized BGCs. mdpi.comjmicrobiol.or.kr

Regulatory Manipulation: As described in section 7.2.1, altering the expression of regulatory genes within or outside the cluster is a primary activation method. researchgate.netfrontiersin.org This can also be achieved through "ribosome engineering," where mutations in ribosomal protein genes lead to broad changes in secondary metabolism. walshmedicalmedia.com

Culture-Based Approaches (OSMAC): The "One Strain Many Compounds" (OSMAC) approach involves systematically altering cultivation parameters—such as media composition, temperature, pH, or co-culturing with other microbes—to trigger the expression of silent BGCs. walshmedicalmedia.comencyclopedia.pub

Transcription Factor Decoys: A newer strategy involves introducing synthetic DNA sequences that mimic the binding sites of repressor proteins. These "decoys" sequester the repressors, preventing them from binding to their natural targets in the BGC and thereby activating gene expression. nih.gov

These advanced biotechnological tools provide a powerful framework for not only optimizing the production of known compounds like this compound but also for discovering novel molecules from the vast silent biosynthetic potential of microbes.

Advanced Analytical Methodologies for Nigrifactin Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to Nigrifactin research, enabling its isolation from crude extracts of microbial cultures, such as those from Streptomyces species. beilstein-journals.org The choice of chromatographic technique depends on the scale and purpose of the separation, from analytical-level detection to preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of this compound and related polyketide alkaloids from culture extracts. nih.gov Following initial solid-phase extraction, preparative HPLC is employed to obtain pure compounds for structural analysis and bioactivity studies. nih.govscienceasia.org Reversed-phase columns, such as C18, are commonly used, which separate compounds based on their hydrophobicity. nih.govscienceasia.org

For instance, in studies involving the argimycin P biosynthetic pathway, of which this compound is a part, preparative HPLC with a SunFire C18 column was utilized. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govscienceasia.org

Table 1: Representative HPLC Purification Parameters for this compound-Related Compounds

Parameter Description Source(s)
Column Preparative SunFire C18 (10 μm, 10 × 150 mm) nih.gov
Mobile Phase Isocratic mixtures of acetonitrile and 0.1% TFA in water nih.gov
Flow Rate 5 ml/min nih.gov

| Detection | UV (Wavelengths optimized for specific compounds) | nih.gov |

For rapid and high-resolution analysis of extracts containing this compound, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. nih.govnih.govfrontiersin.org UPLC systems use columns with smaller particle sizes (typically under 2 μm), which provides significantly greater separation efficiency and speed compared to traditional HPLC. nih.govnih.gov This technique is crucial for analyzing the metabolite profiles of wild-type and mutant Streptomyces strains to identify and quantify biosynthetic intermediates like this compound. nih.govfrontiersin.orgresearchgate.net Analyses are often performed using reversed-phase columns and gradient elution with acetonitrile and water containing 0.1% TFA. nih.govnih.gov A photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, which is useful for detecting different classes of compounds in the extract. nih.govfrontiersin.org Chromatograms are commonly extracted at 230 nm, 272 nm, and 400 nm to characterize the production of this compound and associated argimycins. nih.govfrontiersin.orgfrontiersin.org

Table 2: Typical UPLC Analytical Conditions for this compound Analysis

Parameter Description Source(s)
System ACQUITY UPLC nih.gov
Column ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) or HSS T3 (1.8 µm, 2.1 x 100 mm) nih.govnih.gov
Mobile Phase A: 0.1% TFA in water; B: Acetonitrile nih.gov
Gradient Linear gradient from 10% to 61.4% acetonitrile over 4 minutes nih.gov
Flow Rate 0.5 ml/min nih.govnih.gov
Column Temp. 30°C or 35°C nih.govnih.gov

| Detection | Photodiode Array (PDA) at 230, 272, and 400 nm | nih.govfrontiersin.orgfrontiersin.org |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another valuable tool for analyzing compounds from Streptomyces cultures, including alkaloids structurally similar to this compound. beilstein-journals.org This technique is best suited for volatile and thermally stable compounds. beilstein-journals.org In the context of related alkaloid research, headspace extracts and organic solvent extracts of cultures have been analyzed by GC-MS to identify a wide range of secondary metabolites. beilstein-journals.org The separation is performed on a capillary column, and the instrument is programmed with a specific temperature gradient to elute compounds based on their boiling points and interactions with the stationary phase. beilstein-journals.orgodu.edu

Table 3: Example GC-MS Parameters for Analysis of Related Alkaloids

Parameter Description Source(s)
System Agilent 7890A Gas Chromatograph with 6975 C Mass Detector beilstein-journals.org
Column BPX-5 fused silica (B1680970) capillary column (25 m, 0.25 mm i.d., 0.25 μm film) beilstein-journals.org
Carrier Gas Helium beilstein-journals.org
Injector Temp. 250°C beilstein-journals.org
Temperature Program 5 min at 50°C, then increase at 5°C/min to 300°C, hold for 5 min beilstein-journals.org

| Detector | Mass Spectrometer (Transfer line at 300°C, 70 eV electron energy) | beilstein-journals.org |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Once purified, spectroscopic and spectrometric methods are essential for unambiguously determining the chemical structure of this compound and for its quantification in various samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. While detailed NMR data for this compound itself is not extensively published, the methodology is standard for its class of compounds. nih.govscienceasia.org For related argimycins purified from S. argillaceus, structural characterization was performed using a high-field Bruker AVANCE III 500 MHz spectrometer. nih.gov Samples are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD), for analysis. nih.gov A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectroscopy, is used to piece together the complete chemical structure, including its stereochemistry. scienceasia.org

Mass Spectrometry (MS) is a critical technique for the detection, identification, and quantification of this compound. hidenanalytical.com It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. hidenanalytical.comqibebt.ac.cn In studies of S. argillaceus, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) analyses were carried out to identify metabolites. nih.gov High-resolution mass spectrometry, such as LC/ESI-TOF (Electrospray Ionization Time-of-Flight), provides highly accurate mass measurements, which are crucial for determining the molecular formula. nih.gov For this compound, HPLC-MS analysis revealed a protonated molecular ion [M+H]⁺ at an m/z of 176. nih.govcore.ac.uk

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion (e.g., the molecular ion of this compound) and analyzing the resulting product ions. unt.eduucdavis.edu This fragmentation pattern is reproducible and serves as a chemical fingerprint, which can be used to confirm the identity of the compound in a complex mixture and to help elucidate its structure. acdlabs.comresearchgate.net This is particularly useful in bioconversion and co-synthesis experiments to track the metabolic fate of this compound. nih.govcore.ac.uk

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Argimycin P
Argimycin PI
Argimycin PII
Argimycin PIV
Argimycin PV
Argimycin PVI
Argimycin PVII
Argimycin PIX
Methanol

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable analytical tool for the characterization of this compound. This technique measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic structure and the presence of chromophores. In the analysis of this compound and related compounds from Streptomyces argillaceus, UV/Vis spectroscopy is often used in conjunction with liquid chromatography.

During Ultra-Performance Liquid Chromatography (UPLC) analysis, a photodiode array (PDA) detector is employed to acquire UV/Vis spectra of the eluting compounds. nih.gov The chromatograms for the detection of this compound are typically extracted at specific wavelengths, which correspond to the absorption maxima of the compound. nih.gov Research has shown that this compound exhibits distinct absorption peaks at 230 nm, 272 nm, and 400 nm. nih.gov The peak at 272 nm is often used for monitoring the compound during chemical reduction experiments, for instance, with sodium borohydride (B1222165). himedialabs.commdpi.com

Wavelength (nm)Significance in this compound Analysis
230One of the primary absorption maxima used for detection. nih.gov
272A key absorption maximum used for monitoring and detection, particularly in chemical reaction analyses. nih.govhimedialabs.commdpi.com
400An additional absorption maximum used for spectral characterization. nih.gov

Bioanalytical Methods for Activity Profiling

A variety of bioanalytical methods are employed to investigate and profile the biological activities of this compound. These assays are essential for determining the compound's potential therapeutic applications.

The antimicrobial properties of this compound have been assessed using antibiotic activity assays. One common method is the agar (B569324) diffusion assay. himedialabs.com In this test, a culture of a specific microorganism, such as Micrococcus luteus, is spread on an agar plate. himedialabs.com The test compound is then introduced, often on a small paper disc or in a well cut into the agar. If the compound has antimicrobial activity, it will diffuse into the agar and create a zone of inhibition, a clear area where the microorganism cannot grow. Studies have shown that this compound exhibits weak antibiotic activity against Micrococcus luteus. nih.gov

Genome mining studies have suggested that this compound possesses antihistaminic activity. nih.gov While specific studies detailing the assays used for this compound are not prevalent in the reviewed literature, the antihistaminic properties of piperidine (B6355638) alkaloids are often evaluated using in vivo and in vitro models. researchgate.netresearchgate.net Common in vivo methods include the histamine-induced bronchospasm test in guinea pigs, where the protective effect of the compound against histamine-induced respiratory distress is measured. jrespharm.com In vitro assays frequently involve the use of isolated guinea pig ileum, where the ability of the compound to inhibit histamine-induced muscle contractions is quantified. researchgate.net These methods help to determine the H1 receptor antagonistic activity. jrespharm.com

The cytotoxic potential of this compound has also been a subject of investigation. A common method to assess cytotoxicity against cancer cell lines, such as the A549 human lung carcinoma cell line, is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comnih.gov This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. A presentation slide indicated that a cytotoxicity study of a related compound, Argimycin 2, showed no cytotoxic activity against A549 lung cancer cells; however, detailed published studies on this compound's cytotoxicity using this or other assays were not identified in the search results. researchgate.net

Bioanalytical MethodBiological Activity InvestigatedKey Findings/Reported Activity for this compound
Antibiotic Activity Assay (e.g., Agar Diffusion)Antimicrobial ActivityWeak antibiotic activity observed against Micrococcus luteus. nih.gov
Histamine-Induced Bronchospasm (in vivo) / Isolated Guinea Pig Ileum (in vitro)Antihistaminic ActivityReported to have antihistaminic activity, though specific assay data for this compound is not detailed in the provided results. nih.gov
MTT AssayCytotoxicityA related compound showed no cytotoxicity against A549 lung cancer cells; specific data for this compound is not detailed. researchgate.net

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The biosynthesis of Nigrifactin is believed to share its initial steps with other polyketide alkaloids, such as the argimycins P, which are also produced by Streptomyces argillaceus. frontiersin.orgnih.gov The proposed pathway commences with the action of a Type I polyketide synthase (PKS), ArpP, and a transaminase, ArpN. frontiersin.orgfrontiersin.org This leads to the formation of a polyketide chain that is reductively released to an aldehyde, which then undergoes transamination and non-enzymatic cyclization to form a piperideine ring intermediate. frontiersin.org Subsequent spontaneous dehydration and reduction are thought to yield this compound. frontiersin.org

However, several steps in this proposed pathway remain to be fully characterized. The precise enzymatic control and the potential for intermediate channeling are not yet understood. Future research should focus on:

In-depth Enzymatic Assays: Characterizing the specific roles and kinetics of the PKS and transaminase involved. While ArpP and ArpN have been implicated, detailed biochemical studies are needed to confirm their substrate specificity and catalytic mechanisms. frontiersin.orgfrontiersin.org

Identification of Reduction and Dehydration Catalysts: While some steps are proposed to be spontaneous, the involvement of specific enzymes for the reduction and dehydration steps leading to the final this compound structure cannot be ruled out and requires investigation. frontiersin.org

Structural Elucidation of Intermediates: The isolation and structural confirmation of the proposed biosynthetic intermediates would provide concrete evidence for the pathway.

Understanding the complete biosynthetic machinery will not only satisfy scientific curiosity but also pave the way for the rational design of engineered pathways for the production of novel this compound analogs.

Discovery of Novel Biological Activities Beyond Current Knowledge

Initial research has identified that this compound possesses antihistaminic properties and can cause a transient drop in blood pressure. nih.gov However, the full spectrum of its biological activities is likely much broader, given the diverse functionalities observed in other polyketide alkaloids. mdpi.comnih.govnih.gov The exploration of new habitats and extreme environments for novel Streptomyces strains is a promising strategy for discovering new bioactive metabolites. oup.comnih.gov

Future research should be directed towards:

High-Throughput Screening Programs: Subjecting this compound to a wide array of biological assays to screen for activities such as antimicrobial, antifungal, antiviral, anticancer, immunosuppressive, and herbicidal effects. nih.gov Streptomyces-derived compounds are a known source of such a wide range of bioactivities. nih.gov

Mechanism of Action Studies: For any newly discovered activities, detailed studies to elucidate the molecular targets and mechanisms of action will be crucial.

Synergistic and Antagonistic Effects: Investigating the potential for this compound to act in concert with or in opposition to other known therapeutic agents.

The discovery of novel bioactivities would significantly enhance the potential applications of this compound in medicine and agriculture.

Advanced Biotechnological Strategies for Sustainable Production

The industrial production of natural products from Streptomyces often faces challenges related to yield, scalability, and sustainability. researchgate.net Developing cost-effective and environmentally friendly production methods for this compound is a key future objective.

Promising biotechnological strategies include:

Metabolic Engineering: The genetic modification of the producing Streptomyces strain to enhance the production of this compound. ebsco.comresearchgate.net This could involve the overexpression of key biosynthetic genes, the knockout of competing pathways, and the optimization of precursor supply. psu.edunih.gov The Design-Build-Test-Learn (DBTL) cycle is a powerful framework for such metabolic engineering experiments. researchgate.net

Sustainable Feedstocks: Exploring the use of renewable and waste-based resources as fermentation feedstocks to reduce the environmental footprint and cost of production. researchgate.netnih.govchemrxiv.org For instance, flower waste and other agro-residues are being investigated as potential sustainable feedstocks for Streptomyces fermentations. nih.govchemrxiv.org

Morphological Engineering: Modifying the morphology of Streptomyces to improve growth and product formation in industrial fermenters. nih.gov Techniques that lead to more fragmented mycelial growth can enhance nutrient uptake and productivity. nih.gov

Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a more tractable and high-producing host organism, such as other engineered Streptomyces species or even E. coli or yeast, could streamline production. frontiersin.orgeuropa.eu

These advanced strategies hold the potential to make this compound production economically viable and sustainable.

Integrative Omics Approaches in this compound Research

The advent of high-throughput "omics" technologies provides powerful tools for a holistic understanding of this compound production and regulation. wur.nl An integrative approach, combining genomics, transcriptomics, proteomics, and metabolomics, can accelerate the discovery and development of this and other natural products. uni-tuebingen.denih.govresearchgate.net

Future research should leverage:

Genomics and Genome Mining: The sequencing of the genomes of this compound-producing Streptomyces strains allows for the identification of the complete biosynthetic gene cluster and other potentially related genes. frontiersin.orgjmicrobiol.or.kr Tools like antiSMASH can predict the products of these clusters, guiding further investigation. uni-tuebingen.demdpi.com

Transcriptomics: Studying the gene expression profile of the producing organism under different conditions can reveal the regulatory networks that control this compound biosynthesis. This can help in identifying key transcription factors and optimizing fermentation conditions.

Proteomics: Analyzing the protein expression profile can provide insights into the abundance and activity of the biosynthetic enzymes and other proteins that support this compound production.

Metabolomics: Untargeted metabolomic analysis of the producing strain can lead to the discovery of new this compound-related compounds and provide a detailed picture of the metabolic state of the cell. nih.govnih.gov Comparing the metabolomes of different strains or mutants can help to link genes to metabolites. nih.gov

By integrating these omics datasets, researchers can build comprehensive models of this compound biosynthesis and its regulation, which will be invaluable for targeted strain improvement and the discovery of novel analogs. wur.nl

Q & A

Q. What is the biosynthetic pathway of Nigrifactin in Streptomyces argillaceus, and what key enzymatic modules are involved?

this compound is a precursor in the biosynthesis of Argimycins P, a class of pyridine and piperidine alkaloids. The pathway involves a type I polyketide synthase (PKS) gene cluster with five enzymatic modules (Modules 1–5) that sequentially modify the polyketide backbone. Key steps include cyclization and amination reactions catalyzed by ArpPII and ArpPIII enzymes, leading to the formation of Argimycin PIX from this compound . Methodological validation involves gene knockout studies, LC-MS profiling of intermediates, and isotopic labeling to trace biosynthetic flux.

Q. What methodological approaches are recommended for the structural elucidation of this compound and its derivatives?

Structural characterization requires a combination of high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D COSY, and HSQC), and X-ray crystallography. For novel derivatives, comparative analysis with known polyketides and in silico prediction tools (e.g., AntiSMASH) can guide hypothesis testing. Purity must be confirmed via HPLC (>95%), and spectroscopic data should adhere to IUPAC guidelines for reproducibility .

Q. How can researchers ensure the reproducibility of this compound isolation and purification protocols?

Reproducibility requires detailed documentation of fermentation conditions (e.g., media composition, temperature, pH), extraction solvents (e.g., ethyl acetate vs. methanol), and chromatographic parameters (e.g., column type, gradient elution). Protocols must specify centrifugation speeds, lyophilization times, and storage conditions. Cross-validation with independent labs and deposition of raw data in repositories (e.g., Zenodo) are critical .

Q. What are the primary biological activities associated with this compound, and what in vitro assays are used to validate these activities?

this compound derivatives exhibit antimicrobial and antitumor properties. Standard assays include broth microdilution for MIC determination against Gram-positive bacteria, MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7), and agar diffusion for bioactivity screening. Positive controls (e.g., tetracycline, doxorubicin) and statistical validation (p < 0.05, n ≥ 3) are mandatory .

Advanced Research Questions

Q. How can conflicting data regarding this compound’s bioactivity be systematically analyzed and resolved?

Contradictions in bioactivity data often arise from variability in bacterial strains, solvent effects, or assay conditions. Researchers should perform dose-response curves, validate results across multiple cell lines or microbial models, and use meta-analysis tools (e.g., RevMan) to reconcile discrepancies. Triangulation with transcriptomic or proteomic data can identify off-target effects .

Q. What strategies are effective for heterologous expression of the this compound gene cluster in non-native microbial hosts?

Heterologous expression in E. coli or S. lividans requires codon optimization, promoter engineering (e.g., PtipA for inducible expression), and co-expression of chaperones. Modular cloning (e.g., Gibson assembly) and HPLC monitoring of intermediate production are essential. Challenges include post-translational modification deficiencies in non-native hosts, necessitating supplementing co-factors (e.g., methylmalonyl-CoA) .

Q. How do substrate specificity and enzyme kinetics of the PKS modules affect this compound yield and structural variability?

Substrate specificity is determined by acyltransferase (AT) domains within PKS modules. Kinetic assays (e.g., spectrophotometric monitoring of NADPH consumption) and site-directed mutagenesis can identify key residues influencing malonyl-CoA vs. methylmalonyl-CoA incorporation. Fed-batch fermentation with precursor feeding (e.g., propionate) enhances yield, while LC-MS/MS quantifies pathway intermediates .

Q. What computational and comparative genomic approaches can identify regulatory elements controlling this compound biosynthesis?

Phylogenetic footprinting and MEME suite analysis predict transcription factor binding sites upstream of the This compound cluster. RNA-seq under stress conditions (e.g., nutrient limitation) identifies differentially expressed regulators. Cross-species comparison with Streptomyces coelicolor clusters (e.g., using MultiGeneBlast) highlights conserved regulatory motifs .

Methodological Notes

  • Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews and sensitivity analysis to assess outlier impacts .
  • Experimental Design : Follow PICOT frameworks to define population (e.g., microbial strains), interventions (e.g., gene knockouts), and outcomes (e.g., yield metrics) .
  • Ethical Compliance : Adhere to NIH preclinical guidelines for reproducibility, including randomization and blinding in bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.